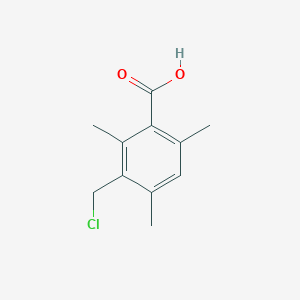

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid

Description

Properties

IUPAC Name |

3-(chloromethyl)-2,4,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4H,5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXGMDXQWGQHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CCl)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506417 | |

| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52411-49-1 | |

| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Chemical Synthesis

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid

This compound is a key aromatic organic compound characterized by the molecular formula C₁₁H₁₃ClO₂. This molecule, appearing as a white to off-white solid with a melting point around 200-206°C, serves as a crucial intermediate in various fields of chemical synthesis.[1][2] Its structural features—a carboxylic acid group and a reactive chloromethyl substituent on a sterically hindered trimethyl-substituted benzene ring—make it a valuable precursor for the synthesis of more complex molecules. Its applications are diverse, ranging from the development of agricultural chemicals and polymer additives to, most notably, serving as a foundational scaffold in the synthesis of pharmaceutical compounds like kinase inhibitors.[1]

This guide provides a detailed exploration of the synthetic routes to this compound, focusing on the underlying chemical principles, experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in chemical and drug development.

Synthetic Strategy: Navigating the Challenges of Aromatic Substitution

The synthesis of this compound primarily originates from 2,4,6-trimethylbenzoic acid (also known as mesitoic acid). The core transformation is the introduction of a chloromethyl group onto the aromatic ring, a process known as chloromethylation. However, the direct chloromethylation of 2,4,6-trimethylbenzoic acid presents a significant chemical challenge. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, the fundamental mechanism of chloromethylation.[1][3] This deactivating effect can lead to poor yields and harsh reaction conditions.[1][3]

Consequently, two primary strategies are considered:

-

Direct Chloromethylation: A single-step approach involving the direct introduction of the chloromethyl group onto the 2,4,6-trimethylbenzoic acid ring.

-

Two-Step Synthesis via a Hydroxymethyl Intermediate: A more controlled, indirect route that first introduces a hydroxymethyl group, which is subsequently converted to the desired chloromethyl group.

This guide will delve into both methodologies, with a particular emphasis on the more robust two-step process that often provides a more reliable and higher-yielding pathway.

Methodology 1: Direct Chloromethylation of 2,4,6-Trimethylbenzoic Acid

The direct approach utilizes the principles of the Blanc chloromethylation reaction.[1] This method involves treating the aromatic substrate with a source of formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[1]

Reaction Mechanism and Rationale

The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst activates formaldehyde to generate a highly electrophilic species, the chloromethyl cation (ClCH₂⁺) or a related complex. This electrophile is then attacked by the electron-rich aromatic ring of 2,4,6-trimethylbenzoic acid. Despite the deactivating effect of the carboxyl group, the three methyl groups are activating and ortho-, para-directing, guiding the substitution to the available position 3.

Caption: Direct Chloromethylation Workflow.

Challenges and Limitations

The primary drawback of this method is the reduced reactivity of the aromatic ring due to the electron-withdrawing nature of the carboxylic acid group.[1] This often necessitates forcing conditions (higher temperatures, longer reaction times) which can lead to side reactions and lower overall yields.[1][3] Furthermore, the handling of chloromethylating agents like chloromethyl methyl ether requires stringent safety protocols due to their carcinogenic properties.[3]

Methodology 2: A Two-Step Synthesis via 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic Acid

A more reliable and often higher-yielding approach involves a two-step sequence: the formation of a hydroxymethyl intermediate, followed by its conversion to the chloromethyl derivative. Interestingly, attempts at direct chloromethylation can inadvertently lead to the hydroxymethyl product due to hydrolysis of the chloromethyl group during the aqueous basic work-up.[2] This observation paves the way for a deliberate and controlled two-step synthesis.

Step 1: Synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic Acid

This step involves the hydroxymethylation of 2,4,6-trimethylbenzoic acid. The reaction conditions are similar to those for chloromethylation, but the work-up procedure is designed to isolate the alcohol intermediate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trimethylbenzoic acid (mesitoic acid) with a suitable solvent.

-

Reagent Addition: Add the chloromethylating reagents, such as paraformaldehyde and concentrated hydrochloric acid, along with a Lewis acid catalyst like zinc chloride.

-

Heating: Heat the reaction mixture, typically in the range of 80-85°C, for several hours (e.g., 6 hours).[2]

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water. The crude product is then treated with an aqueous base, such as 1M sodium bicarbonate, to dissolve the carboxylic acid and hydrolyze any remaining chloromethyl groups.[2]

-

Purification: The resulting solution is filtered and then acidified with hydrochloric acid to precipitate the 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid. The solid product can be further purified by recrystallization from a suitable solvent system like ethanol/cyclohexane.[2]

Step 2: Conversion to this compound

The conversion of the hydroxymethyl intermediate to the final chloromethyl product is a straightforward nucleophilic substitution reaction.

Experimental Protocol:

-

Reaction: The 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid is treated with concentrated hydrochloric acid.[2]

-

Reaction Conditions: The reaction is typically carried out with stirring at room temperature or with gentle heating until the conversion is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Isolation: The product, this compound, precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried. The melting point of the product should be in the range of 200-201°C.[2]

Caption: Two-Step Synthesis Workflow.

Data Summary and Comparison

The following table summarizes the key aspects of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Synthesis Step |

| 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic Acid | C₁₁H₁₄O₃ | 194.23 | 207-208 | Hydroxymethylation of mesitoic acid |

| This compound | C₁₁H₁₃ClO₂ | 212.67 | 200-201 | Chlorination of the hydroxymethyl intermediate |

Data sourced from Stewart, F. H. C. (1980).[2]

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. The chloromethyl group is a versatile functional handle that can readily undergo nucleophilic substitution reactions. This allows for the attachment of various other molecular fragments, enabling the construction of diverse chemical libraries for drug screening.

Its utility is particularly noted in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[1] The rigid, substituted aromatic core can serve as a key binding element within the active site of a target protein, while the functionality derived from the chloromethyl group can be used to introduce side chains that enhance potency, selectivity, or pharmacokinetic properties.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions are paramount.

-

Chloromethylating Agents: Reagents like chloromethyl methyl ether are known carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Acids and Catalysts: Concentrated acids (HCl) and Lewis acids (ZnCl₂) are corrosive and require careful handling.

-

General Precautions: Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, should be followed at all times.

Conclusion

The synthesis of this compound is a critical process for obtaining a versatile intermediate for pharmaceutical and chemical industries. While direct chloromethylation of 2,4,6-trimethylbenzoic acid is mechanistically straightforward, it is often hampered by the deactivating nature of the carboxylic acid group. A more robust and reliable strategy involves a two-step pathway: the initial synthesis of 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid, followed by its efficient conversion to the desired chloromethyl product. This latter approach offers better control and potentially higher yields, making it the preferred method for many applications. The continued importance of this compound as a building block in drug discovery underscores the need for well-understood and optimized synthetic protocols.

References

- Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

Stewart, F. H. C. (1980). 3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. Organic Preparations and Procedures International, 12(1-2), 116-118. [Link]

- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.

- Google Patents. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.

-

Al-Azemi, T. F., & Al-Gharabally, A. A. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. International Journal of Polymer Science, 2018, 1-8. [Link]

-

Chaudhuri, P., & Kumar, A. (2020). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. Gels, 6(4), 45. [Link]

- Google Patents. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.

-

Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(11), 3292. [Link]

- Google Patents.

-

PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]

-

Durham University. New studies in aromatic chloromethylation. [Link]

-

Fisher Scientific. This compound, TRC 10 mg. [Link]

Sources

3-(chloromethyl)-2,4,6-trimethylbenzoic acid chemical properties

An In-depth Technical Guide to 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in verifiable scientific literature.

Introduction and Molecular Overview

This compound (CAS No. 52411-49-1) is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzene ring heavily substituted with three methyl groups and a carboxylic acid group, creating significant steric hindrance around the acid functionality. The presence of a reactive chloromethyl group at the 3-position makes it a valuable building block for introducing the 2,4,6-trimethylbenzyl moiety into more complex molecular architectures.[2]

The unique arrangement of a sterically hindered acid and a reactive benzylic chloride on the same scaffold presents distinct opportunities and challenges in synthetic design, making a thorough understanding of its properties essential for its effective application.

Caption: Molecular structure and key functional groups.

Physicochemical and Spectroscopic Properties

The compound typically presents as a white to off-white solid.[3] Its key properties are summarized below, providing a foundational dataset for experimental design, including reaction setup and purification strategies.

Table 1: Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 52411-49-1 | [1] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1][3] |

| Molecular Weight | 212.67 g/mol | [1][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 200-201 °C; ~206 °C | [2][3] |

| Boiling Point | ~365.1 °C | [3] |

| pKa | ~3.74 | [3] |

| Solubility | Slightly soluble in DMSO and methanol | [3] |

| SMILES | CC1=CC(C)=C(C(=O)O)C(C)=C1CCl | [1] |

| InChI Key | HCXGMDXQWGQHGE-UHFFFAOYSA-N |

Spectroscopic Profile

Spectroscopic data are critical for the unambiguous identification and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR): As reported by F. H. C. Stewart, the 60 MHz NMR spectrum in DMSO-d₆ shows characteristic signals.[2] The benzylic protons of the chloromethyl group (-CH₂Cl) appear as a singlet at δ 4.78 ppm.[2] This is a diagnostically significant downfield shift of 0.3 ppm compared to the corresponding hydroxymethyl derivative (δ 4.47 ppm), confirming the successful conversion of the alcohol to the chloride.[2] The three distinct methyl groups appear as singlets at δ 2.23, 2.33, and 2.37 ppm, and the lone aromatic proton is observed as a singlet at δ 6.97 ppm.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum (KBr pellet) displays a strong absorption band at 1695 cm⁻¹, characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[2] Notably, the broad hydroxyl (-OH) band seen in the precursor alcohol at 3410 cm⁻¹ is absent, further confirming the identity of the chloromethyl product.[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound requires careful control of reaction conditions to avoid unintended side reactions, a testament to its dual reactivity. The primary routes start from 2,4,6-trimethylbenzoic acid (mesitoic acid).

Method 1: Direct Chloromethylation of Mesitoic Acid

This approach involves the direct introduction of the -CH₂Cl group onto the mesitoic acid ring using standard chloromethylating agents (e.g., chloromethyl methyl ether) with a Lewis acid catalyst.[3]

Causality Behind Experimental Choices: While seemingly direct, this method is fraught with a critical pitfall. The product, this compound, is highly susceptible to hydrolysis. Attempted preparations using this method have shown that a standard mildly basic aqueous work-up to remove acidic reagents will rapidly hydrolyze the reactive chloromethyl group, leading to the formation of 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid as the primary isolated product.[2] This occurs because the benzylic chloride is activated towards nucleophilic attack, and water or hydroxide ions present during work-up readily displace the chloride.

Method 2: Two-Step Synthesis via Hydroxymethyl Intermediate

A more reliable and higher-yielding synthesis involves a two-step process that leverages the hydrolysis issue noted above.

-

Step 1: Synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic Acid: Mesitoic acid is intentionally subjected to chloromethylation conditions, and the reaction is worked up with a basic aqueous wash (e.g., 1M sodium bicarbonate) to purposefully induce hydrolysis.[2] This conveniently yields the hydroxymethyl derivative.[2]

-

Step 2: Conversion to the Chloromethyl Compound: The purified 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid is then treated with concentrated hydrochloric acid.[2] This reaction proceeds as a nucleophilic substitution where the hydroxyl group is protonated to form a good leaving group (water), which is subsequently displaced by the chloride ion to furnish the final product with high purity.[2]

This two-step protocol is a self-validating system; the successful isolation of the intermediate alcohol and its subsequent conversion, monitored by the disappearance of the -OH stretch in IR and the characteristic downfield shift in NMR, ensures the integrity of the final product.[2]

Caption: Synthetic pathways to the target compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its two orthogonal reactive sites.

-

The Chloromethyl Group: This is a classic electrophilic site. The benzylic chlorine is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution reactions .[3] This allows for the covalent attachment of a wide range of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward method for installing the bulky 2,4,6-trimethylbenzyl group.[2][3] This reactivity is fundamental to its use as a chemical intermediate.[3]

-

The Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols under acidic conditions.[3] However, a key consideration for any reaction at this site is the profound steric hindrance imposed by the two ortho-methyl groups. These groups "flank" the carboxylic acid, sterically shielding the carbonyl carbon from nucleophilic attack. This can significantly slow down reaction kinetics compared to less substituted benzoic acids and may necessitate more forcing reaction conditions or specialized coupling agents. This steric effect is so pronounced that the corresponding methyl ester, methyl 2,4,6-trimethylbenzoate, undergoes an unusual base-catalyzed hydrolysis mechanism (BAl2) where the nucleophile attacks the methyl group of the ester rather than the carbonyl carbon.[4]

Caption: Primary reactive sites and associated reactions.

Applications in Research and Drug Development

The unique bifunctionality of this compound makes it a valuable tool in several scientific domains.

-

Chemical Intermediate: Its primary role is as an intermediate in the synthesis of more complex molecules.[3] It can act as a linker or introduce a sterically demanding, rigid aromatic unit into a target structure.

-

Solid-Phase Synthesis: It has been used to attach the 2,4,6-trimethylbenzyl photolabile protecting group to chloromethylated polystyrene supports, highlighting its utility in peptide and combinatorial chemistry.[2]

-

Material Science: The compound is noted for its potential use in formulating polymer additives or as a component in photocurable compositions for protective layers.[3][]

-

Agrochemicals: Due to its potential biological activity, it is explored as a scaffold in the development of novel herbicides or fungicides.[3]

-

Drug Discovery: While direct applications are not widely documented, its structure is relevant to medicinal chemistry. The trimethylated phenyl ring can serve as a rigid scaffold to orient other functional groups. The ability to link nucleophiles via the chloromethyl group while retaining a carboxylic acid for further modification or for its physicochemical properties (e.g., solubility, pKa) makes it an intriguing building block for creating small molecule libraries for drug screening.[6]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly functionalized aromatic compound whose value lies in the interplay between its sterically hindered carboxylic acid and its reactive chloromethyl group. A nuanced understanding of its synthesis, particularly the propensity for hydrolysis, is crucial for its successful preparation. Its utility as a building block in materials science, agrochemicals, and as a versatile intermediate for organic synthesis is well-established. For researchers in drug development, it offers a unique scaffold for constructing complex molecules with precise three-dimensional arrangements, making it a valuable, albeit challenging, tool in the synthetic chemist's arsenal.

References

-

CAS 52411-49-1 this compound. [Link]

-

3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. [Link]

-

1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene - PubChem. [Link]

-

Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. [Link]

-

Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed. [Link]

Sources

- 1. Buy Online CAS Number 52411-49-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Buy this compound | 52411-49-1 [smolecule.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | C12H15Cl3 | CID 291188 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number for 3-(chloromethyl)-2,4,6-trimethylbenzoic acid

An In-depth Technical Guide to 3-(chloromethyl)-2,4,6-trimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 52411-49-1), a key aromatic compound utilized in advanced organic synthesis.[1] We will explore its fundamental physicochemical properties, delve into detailed synthesis and purification protocols, analyze its chemical reactivity, and discuss its applications as a versatile chemical intermediate, particularly for professionals in research and drug development. This document is structured to provide not only procedural steps but also the underlying scientific principles that govern its synthesis and handling, ensuring both technical accuracy and practical utility.

Introduction and Strategic Importance

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of more complex organic molecules.[1] Its structure, featuring both a reactive chloromethyl group and a carboxylic acid moiety on a sterically hindered trimethylbenzene ring, makes it a unique intermediate for creating novel compounds. The strategic placement of these functional groups allows for sequential and site-selective reactions, a highly desirable characteristic in multi-step synthesis pathways common in pharmaceutical and materials science research.[1] Its potential applications span from the development of agricultural chemicals to the formulation of polymer additives.[1]

Physicochemical Properties and Characterization

The compound typically presents as a white to off-white crystalline solid.[1] A thorough understanding of its properties is critical for its effective use in experimental design, from selecting appropriate solvents to establishing reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 52411-49-1 | [1][][3][4][5] |

| IUPAC Name | This compound | [1][] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1][][4] |

| Molecular Weight | 212.67 g/mol | [1][][4] |

| Melting Point | ~200-206 °C | [1][6] |

| Boiling Point | ~365.1 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Slightly soluble in dimethyl sulfoxide (DMSO) and methanol | [1] |

| pKa | ~3.74 | [1] |

Structural Identifiers:

Synthesis and Purification Strategies

The synthesis of this compound is most commonly achieved through the chloromethylation of its precursor, 2,4,6-trimethylbenzoic acid (mesitoic acid).[1] An alternative pathway involves the conversion from its hydroxymethyl analog.[6]

Primary Synthesis Route: Direct Chloromethylation

This method employs a Friedel-Crafts-type reaction, where 2,4,6-trimethylbenzoic acid is treated with a chloromethylating agent in the presence of a Lewis acid catalyst.[1]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: A Lewis acid (e.g., AlCl₃, ZnCl₂) is essential to generate the electrophilic species from the chloromethylating agent (e.g., chloromethyl methyl ether), which then attacks the electron-rich aromatic ring.

-

Temperature Control: Maintaining an optimal temperature is critical. Temperatures above 60°C can promote undesirable side reactions, such as cross-linking and gelation, which significantly compromise product yield and purity.[1]

Caption: Diagram 1: Synthesis Workflow.

Alternative Synthesis: From Hydroxymethyl Derivative

An effective method for producing the title compound with high purity involves the treatment of 3-hydroxymethyl-2,4,6-trimethylbenzoic acid with concentrated hydrochloric acid.[6] This reaction proceeds via a nucleophilic substitution where the hydroxyl group is protonated, forms a good leaving group (water), and is subsequently displaced by a chloride ion. This route can be advantageous as it avoids the potentially harsh conditions of direct chloromethylation and can yield a cleaner product.[6]

Experimental Protocol: Conversion of Hydroxymethyl to Chloromethyl Derivative

This protocol is adapted from established laboratory procedures.[6]

-

Preparation: Suspend 3-hydroxymethyl-2,4,6-trimethylbenzoic acid in a suitable volume of concentrated hydrochloric acid within a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual acid.

-

Drying: Dry the product under vacuum to yield this compound. The conversion is typically high-yielding and clean.[6]

Purification Methodologies

The purity of the final compound is paramount for its subsequent use.

-

Recrystallization: This is the primary method for industrial-scale purification. Water-based recrystallization can achieve purities of 92-95% with high recovery yields (85-90%).[1] The choice of solvent is critical and depends on the solubility profiles of the product and impurities.

-

Column Chromatography: For laboratory-scale preparations requiring maximum purity, column chromatography using silica gel is the method of choice.[1] This technique can achieve purities of 98-99.5%, although with lower recovery yields (75-85%) compared to recrystallization.[1]

Chemical Reactivity and Applications

The utility of this compound stems from its two primary reactive sites:

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification with alcohols under acidic conditions or conversion to an acid chloride.[1]

-

Chloromethyl Group: This benzylic chloride is highly susceptible to nucleophilic substitution.[1] Nucleophiles like amines, thiols, or alkoxides can readily displace the chlorine atom, making it an excellent handle for attaching the 2,4,6-trimethylbenzyl moiety to other molecules.[1][6]

Key Application Areas:

-

Chemical Intermediate: It is a foundational intermediate for synthesizing more complex molecules in multi-step organic synthesis.[1]

-

Drug Development: Benzoic acid derivatives are common motifs in medicinal chemistry. This compound can serve as a starting point for developing novel therapeutic agents. For instance, substituted benzoic acids have been explored as inhibitors for enzymes like malate dehydrogenase, which is relevant in cancer metabolism.[7]

-

Material Science: It can be incorporated into polymers or used to create specialized additives and plasticizers.[1]

Quality Assessment and Analytical Protocols

To ensure product integrity, a comprehensive quality assessment is necessary.

-

Identity Confirmation: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used for definitive structural confirmation. The spectrum for this compound shows characteristic chemical shifts for the aromatic proton, the benzylic protons of the chloromethyl group, and the three distinct methyl groups.[1][6]

-

Purity Determination: High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of the final product and identifying any potential impurities.

Safety, Handling, and Storage

Based on available safety data, this compound is classified as a skin and eye irritant.[8] Adherence to proper safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat when handling the compound.[8]

-

Handling: Avoid generating dust.[8] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[8]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

References

-

CAS 52411-49-1 this compound. Alichem. [Link]

-

3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. OPPI BRIEFS. [Link]

-

SAFETY DATA SHEET - m-Chlorobenzoic acid. NIST. [Link]

-

SAFETY DATA SHEET - 2,4,6-Trimethylbenzoic acid. Thermo Fisher Scientific. [Link]

- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents.

- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

This compound, TRC 50 mg | Buy Online - Fisher Scientific. Fisher Scientific. [Link]

-

Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. PubMed. [Link]

Sources

- 1. Buy this compound | 52411-49-1 [smolecule.com]

- 3. 52411-49-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Buy Online CAS Number 52411-49-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. 52411-49-1|this compound|BLD Pharm [bldpharm.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-(chloromethyl)-2,4,6-trimethylbenzoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide addresses the current understanding and delineates a strategic research framework for elucidating the mechanism of action of the compound 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. As a Senior Application Scientist, it is imperative to acknowledge from the outset that, despite its availability as a chemical reagent, in-depth public-domain literature specifically detailing the biological mechanism of action of this molecule is sparse. This document, therefore, serves a dual purpose: to consolidate the known chemical and physical properties of this compound and, more critically, to provide a comprehensive, technically-grounded roadmap for researchers to systematically investigate its potential pharmacological activities.

Profiling the Molecule: What is Known

This compound is a synthetic organic compound, an aromatic carboxylic acid derivative with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol .[1][] It is described as a white to off-white solid.[1] The structure, characterized by a benzoic acid core with three methyl groups and a reactive chloromethyl substituent, suggests several avenues for chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1][] |

| Molecular Weight | 212.67 g/mol | [1][] |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~206 °C | [1] |

| Boiling Point | ~365.1 °C | [1] |

| pKa | ~3.74 | [1] |

| Solubility | Slightly soluble in DMSO and methanol | [1] |

The synthesis of this compound can be achieved through methods such as the chloromethylation of 2,4,6-trimethylbenzoic acid.[1] Its primary documented applications are as a chemical intermediate in the synthesis of more complex organic compounds and in material science.[1]

The Reactive Moiety: The Chloromethyl Group as a Point of Interest

The presence of a chloromethyl group (-CH₂Cl) on the aromatic ring is a key structural feature that warrants significant attention. This group is a known electrophile and can readily participate in nucleophilic substitution reactions.[1] In a biological context, this suggests that this compound could act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins or with nucleic acids. This covalent modification of biological macromolecules is a common mechanism of action for many therapeutic agents and toxins.

Hypothesis-Driven Exploration of Potential Mechanisms

Given the structural alerts, we can formulate several hypotheses for the potential mechanism of action of this compound. These hypotheses can serve as the foundation for a structured experimental investigation.

-

Hypothesis 1: Covalent Inhibition of Enzymes or Receptors. The electrophilic chloromethyl group may covalently bind to and inactivate specific enzymes or receptors, leading to a downstream biological effect.

-

Hypothesis 2: Disruption of Protein-Protein Interactions. Alkylation of key residues at the interface of protein complexes could disrupt their formation or stability.

-

Hypothesis 3: DNA Alkylation and Genotoxicity. The compound could potentially interact with DNA, leading to alkylation of nucleotide bases, which could induce cytotoxicity or mutagenicity.

-

Hypothesis 4: Non-covalent Interactions. While the chloromethyl group suggests covalent bonding, the overall molecule could also engage in non-covalent interactions (e.g., hydrophobic, van der Waals, hydrogen bonding) with a biological target, similar to other benzoic acid derivatives that exhibit a range of biological activities.[3][4]

A Roadmap for Mechanistic Elucidation: Experimental Protocols

To systematically investigate these hypotheses, a multi-pronged experimental approach is essential. The following sections outline key experimental workflows.

Initial Phenotypic Screening and Target Identification

The first step is to determine if this compound elicits any observable biological response in a cellular context.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of relevant human cell lines (e.g., cancer cell lines from different tissues, normal cell lines).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Cell Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the compound for various time points (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Assessment: Utilize colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) assays to quantify cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the compound's potency.

dot

Caption: Workflow for phenotypic screening and target identification.

Target Validation and Mechanistic Studies

Once a biological effect is confirmed, the next phase is to identify the molecular target(s) and validate the interaction.

Experimental Protocol: Affinity Chromatography for Target Identification

-

Ligand Immobilization: Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from the responsive cell line.

-

Affinity Chromatography: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Experimental Protocol: In Vitro Binding Assays

To confirm the direct interaction between the compound and a putative target protein identified from affinity chromatography, various biophysical techniques can be employed.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over the surface to measure association and dissociation rates.

-

Thermal Shift Assay (TSA): Measures the change in the melting temperature of a protein upon ligand binding.

Elucidating the Signaling Pathway

Identifying the molecular target is a crucial step, but understanding its impact on cellular signaling pathways is equally important.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment: Treat cells with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of kinases in relevant pathways).

dot

Caption: Hypothetical signaling pathway analysis workflow.

Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of this compound is an endeavor that begins with fundamental chemical principles and extends to complex biological systems. The reactive nature of its chloromethyl group strongly suggests a potential for covalent interactions with biological macromolecules, a hypothesis that can be rigorously tested through the experimental frameworks outlined in this guide.

For researchers and drug development professionals, this compound represents an opportunity for discovery. By systematically applying the principles of chemical biology and molecular pharmacology, the scientific community can unravel the biological activity of this and other under-characterized molecules, potentially leading to the identification of novel therapeutic agents or valuable research tools. The path forward requires a hypothesis-driven, multi-disciplinary approach to transform this chemical entity from a catalog item to a well-understood bioactive molecule.

References

-

Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC. (n.d.). Retrieved from [Link]

-

Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - MDPI. (n.d.). Retrieved from [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: Unveiling the Molecular Architecture

This compound, with the molecular formula C₁₁H₁₃ClO₂ and a molar mass of 212.67 g/mol , is a substituted aromatic carboxylic acid.[1][2] Its utility as a chemical intermediate necessitates a thorough understanding of its structure and purity, which can be unequivocally determined through a combination of spectroscopic techniques. This guide delves into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound, providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the benzene ring and the presence of the various functional groups.

Experimental Protocol: NMR Data Acquisition

A self-validating system for NMR data acquisition involves careful sample preparation and instrument calibration.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the downfield shift of the acidic proton, minimizing interference from residual water peaks.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Parameters: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A 90-degree pulse angle with proton decoupling is used. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons to be observed effectively.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.0 | Singlet | 1H | Aromatic proton (H-5) |

| ~4.7 | Singlet | 2H | Chloromethyl protons (-CH₂Cl) |

| ~2.4 | Singlet | 3H | Methyl protons (C2-CH₃) |

| ~2.3 | Singlet | 3H | Methyl protons (C6-CH₃) |

| ~2.2 | Singlet | 3H | Methyl protons (C4-CH₃) |

Causality Behind Assignments:

-

The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a characteristic downfield shift.[4][5][6] Its signal often appears as a broad singlet.[4][5][6]

-

The lone aromatic proton (H-5) is a singlet as it has no adjacent protons to couple with.

-

The chloromethyl protons are deshielded by the adjacent chlorine atom, shifting their signal downfield.

-

The three methyl groups are in different chemical environments due to their positions relative to the carboxylic acid and chloromethyl groups, leading to slightly different chemical shifts.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carboxylic acid carbon (-COOH) |

| ~140 | Aromatic carbon (C-2) |

| ~138 | Aromatic carbon (C-6) |

| ~137 | Aromatic carbon (C-4) |

| ~135 | Aromatic carbon (C-3) |

| ~132 | Aromatic carbon (C-1) |

| ~130 | Aromatic carbon (C-5) |

| ~45 | Chloromethyl carbon (-CH₂Cl) |

| ~22 | Methyl carbon (C4-CH₃) |

| ~20 | Methyl carbon (C2-CH₃) |

| ~18 | Methyl carbon (C6-CH₃) |

Expertise in Interpretation:

-

The carboxyl carbon appears at a significantly downfield chemical shift (~170 ppm).[4][6]

-

The quaternary aromatic carbons (C-1, C-2, C-3, C-4, C-6) are distinguished from the protonated aromatic carbon (C-5) by their lower intensity in a standard ¹³C NMR spectrum. Their specific shifts are influenced by the electronic effects of the substituents.

-

The chloromethyl carbon is deshielded by the chlorine atom.

-

The methyl carbons appear in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or as a mull in Nujol. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Collection: A background spectrum of the KBr pellet or Nujol is recorded first and then automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong |

| ~3030 | C-H stretch (aromatic) | Medium |

| 2850-2960 | C-H stretch (aliphatic - CH₃, CH₂) | Medium |

| ~1700 | C=O stretch (carboxylic acid dimer) | Strong |

| 1550-1600 | C=C stretch (aromatic ring) | Medium |

| ~1450 | C-H bend (aliphatic) | Medium |

| ~1200-1300 | C-O stretch (carboxylic acid) | Strong |

| ~920 | O-H bend (out-of-plane, carboxylic acid dimer) | Broad, Medium |

| ~700-800 | C-Cl stretch | Medium |

Trustworthiness of the Data: The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, along with a strong C=O stretch around 1700 cm⁻¹, provides a highly reliable confirmation of the carboxylic acid functionality.[4][6] The aromatic C-H stretch just above 3000 cm⁻¹ is a key indicator of the aromatic ring.[7][8][9]

Caption: Correlation of functional groups with their IR vibrational frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound, which will produce a molecular ion and a series of fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Predicted Mass Spectral Data

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Ion |

| 212/214 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 195/197 | [M - OH]⁺ |

| 177 | [M - Cl]⁺ |

| 167 | [M - COOH]⁺ |

| 149 | [M - Cl - CO]⁺ |

| 132 | [M - COOH - Cl]⁺ |

| 105 | [C₈H₉]⁺, likely a stable tropylium-like ion |

| 91 | [C₇H₇]⁺, tropylium ion |

Authoritative Grounding in Fragmentation Analysis:

-

The molecular ion peak should exhibit a characteristic 3:1 ratio for the M and M+2 peaks, confirming the presence of one chlorine atom.

-

Aromatic carboxylic acids often show a prominent peak corresponding to the loss of a hydroxyl radical (-OH).[5][10]

-

Loss of the entire carboxyl group (-COOH) is also a common fragmentation pathway.[11][12]

-

The chloromethyl group can lose a chlorine radical.

-

Subsequent fragmentations involve losses of stable neutral molecules like carbon monoxide (CO). The formation of the tropylium ion (m/z 91) is a very common feature in the mass spectra of compounds containing a benzyl unit.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of this compound using NMR, IR, and MS provides a synergistic and self-validating approach to its structural confirmation. Each technique offers a unique piece of the molecular puzzle, and together they provide an unambiguous characterization of the compound. This guide serves as a foundational resource for scientists, enabling them to confidently identify and assess the quality of this important chemical intermediate.

References

- An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed. (2020).

- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (n.d.).

- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024).

- PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES - Canadian Science Publishing. (n.d.).

- NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (n.d.).

- Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.).

- 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. (n.d.).

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. (n.d.).

- Experimental UV spectra of benzoic acid derivatives - ResearchGate. (n.d.).

- Mass Spectrometry: Fragmentation. (n.d.).

- This compound - Smolecule. (n.d.).

- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - ACS Publications. (2021).

- Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. (n.d.).

- H-1 NMR Spectrum. (n.d.).

- Example 9. (n.d.).

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).

- TRC - this compound - LGC Standards. (n.d.).

- What is the value of M/Z at base peak of benzoic acid/? | ResearchGate. (2019).

- Chloromethylation of Aromatic Compounds - ResearchGate. (n.d.).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023).

- Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

- Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed. (n.d.).

- IR Spectroscopy Tutorial: Aromatics. (n.d.).

Sources

- 1. Buy this compound | 52411-49-1 [smolecule.com]

- 2. Buy Online CAS Number 52411-49-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Substituted Benzoic Acids

<

Abstract

Substituted chloromethyl benzoic acids are pivotal building blocks in medicinal chemistry and materials science, prized for the dual functionality offered by the carboxylic acid and the reactive chloromethyl group. The reactivity of the chloromethyl moiety is not constant; it is exquisitely modulated by the electronic and steric nature of other substituents on the aromatic ring. This guide provides a comprehensive technical analysis of the factors governing the reactivity of this versatile functional group. We will delve into the underlying mechanistic principles, explore the quantitative correlation between substituent effects and reaction rates using the Hammett equation, and provide field-proven experimental protocols for key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of these important intermediates.

Foundational Principles: The Inherent Reactivity of the Benzylic Chloride

The chloromethyl group attached to a benzene ring is a benzylic halide. Its reactivity is significantly greater than a typical primary alkyl halide due to the adjacent aromatic ring. This enhanced reactivity stems from the ability of the benzene ring to stabilize both the transition state and any potential carbocation intermediate through resonance.[1][2]

The primary reactions of the chloromethyl group are nucleophilic substitutions, which can proceed through two distinct mechanisms:

-

SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reactive center can significantly slow down or prevent SN2 reactions.[4][5]

-

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process. First, the chloride ion departs, forming a resonance-stabilized benzylic carbocation. This is the slow, rate-determining step.[6] Second, the carbocation is rapidly attacked by a nucleophile. The rate depends only on the substrate concentration.

The preferred pathway, SN1 or SN2, is dictated by the reaction conditions: the strength of the nucleophile, the solvent polarity, and the electronic nature of the substituents on the benzoic acid ring.[7] Strong nucleophiles and polar aprotic solvents favor the SN2 pathway, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the SN1 pathway.[7]

Modulating Reactivity: The Critical Role of Ring Substituents

The true synthetic utility of chloromethyl benzoic acids lies in the ability to fine-tune the reactivity of the chloromethyl group by altering the substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects: An Inductive and Resonance Tug-of-War

Substituents influence the electron density at the benzylic carbon, altering its electrophilicity.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and the carboxylic acid (-COOH) itself pull electron density away from the benzene ring through inductive and/or resonance effects.[8] This makes the benzylic carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. Consequently, EWGs generally accelerate SN2 reactions .

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) push electron density into the benzene ring. This reduces the electrophilicity of the benzylic carbon, slowing down SN2 reactions. However, these groups are very effective at stabilizing the positive charge of a benzylic carbocation, and therefore EDGs significantly accelerate SN1 reactions .

The position of the substituent relative to the chloromethyl group is paramount. For instance, the electron-withdrawing effect of the carboxylic acid group in 2-(chloromethyl)benzoic acid deactivates the benzylic carbon towards nucleophilic attack more significantly than in the 4-isomer due to proximity.[8]

Quantifying Electronic Influence: The Hammett Equation

The electronic effect of meta- and para-substituents on the reaction rate can be quantitatively described by the Hammett equation.[9][10]

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction of a substituted benzoic acid derivative.

-

k₀ is the rate constant for the unsubstituted reference compound.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[11][12]

-

ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[13] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (positive charge buildup in the transition state).

For nucleophilic substitutions on benzylic chlorides, the ρ value provides insight into the mechanism. A large, positive ρ suggests an SN2-like mechanism, whereas a large, negative ρ points towards an SN1-like mechanism with significant carbocation character in the transition state.

Caption: Logical flow of substituent effects on reaction pathways.

Steric Effects: A Physical Barrier to Reaction

Steric hindrance plays a crucial role, primarily in SN2 reactions which require a specific "backside" attack trajectory for the incoming nucleophile.[4] Bulky substituents, particularly those in the ortho position relative to the chloromethyl group, can physically block this approach.[6][8] For example, the carboxylic acid group in 2-(chloromethyl)benzoic acid not only exerts an electronic effect but also presents a steric barrier, slowing the reaction rate compared to its less hindered 4-isomer.[8]

In SN1 reactions, steric hindrance is less of a factor for the rate-determining step because the nucleophile attacks a planar carbocation intermediate after the leaving group has already departed.[3][14]

Key Synthetic Transformations and Protocols

The chloromethyl group is a versatile handle for a wide range of synthetic modifications.

Nucleophilic Substitution

This is the most common transformation, allowing for the introduction of diverse functionalities.[15]

Table 1: Common Nucleophilic Substitutions on 4-(Chloromethyl)benzoic Acid

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Benzyl Azide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Benzyl Nitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Benzyl Alcohol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | Benzyl Ether |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |

| Amine (R₂NH) | Diethylamine (Et₂NH) | Benzyl Amine |

Field-Proven Protocol: Synthesis of 4-(Aminomethyl)benzoic Acid via Gabriel Synthesis

Causality: This protocol uses potassium phthalimide as a protected source of ammonia. This prevents over-alkylation, a common side reaction when using ammonia directly, ensuring a high yield of the primary amine. DMF is chosen as the solvent for its ability to dissolve the ionic nucleophile and the organic substrate, facilitating the SN2 reaction.

Step 1: Alkylation

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(chloromethyl)benzoic acid (1.71 g, 10 mmol) and potassium phthalimide (2.04 g, 11 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring. The solid phthalimide-protected product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Deprotection

-

Setup: Suspend the dried intermediate in 60 mL of ethanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine monohydrate (1.0 mL, ~20 mmol).

-

Reaction: Heat the mixture to reflux for 2 hours. A thick white precipitate (phthalhydrazide) will form.

-

Workup: Cool the mixture, add 50 mL of 2M HCl, and filter to remove the phthalhydrazide.

-

Isolation: Evaporate the filtrate to dryness under reduced pressure. The resulting solid is the hydrochloride salt of 4-(aminomethyl)benzoic acid. It can be purified by recrystallization from ethanol/water.

Oxidation to Aldehydes and Carboxylic Acids

The chloromethyl group can be oxidized to the corresponding aldehyde, a valuable synthetic intermediate. Various methods exist, including the use of dimethyl sulfoxide (DMSO) or amine N-oxides. [16]More recently, catalytic aerobic oxidations have been developed. [17] Field-Proven Protocol: Oxidation of 4-(Chloromethyl)benzoic acid to 4-Formylbenzoic acid

Causality: This method utilizes pyridine N-oxide as the oxidant. Silver oxide is added to facilitate the initial heterolysis of the C-Cl bond, which is the rate-limiting step, thereby assisting the nucleophilic attack by the N-oxide under milder conditions than required for DMSO-based oxidations. [16]

-

Setup: In a round-bottom flask protected from light, combine 4-(chloromethyl)benzoic acid (1.71 g, 10 mmol), pyridine N-oxide (1.05 g, 11 mmol), and silver(I) oxide (Ag₂O, 1.27 g, 5.5 mmol).

-

Solvent Addition: Add 25 mL of acetonitrile.

-

Reaction: Stir the mixture vigorously at 50 °C. For the chloride, a slightly elevated temperature is often required compared to the corresponding bromide. [16]4. Monitoring: Follow the reaction's progress by TLC, monitoring the disappearance of the starting material (typically 6-12 hours).

-

Workup: After cooling, filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with ethyl acetate.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield 4-formylbenzoic acid.

Conclusion

The reactivity of the chloromethyl group in substituted benzoic acids is a finely tunable parameter governed by a predictable interplay of electronic and steric effects. An understanding of these principles, quantified by tools like the Hammett equation, allows chemists to select the appropriate substrate and reaction conditions to achieve desired synthetic outcomes. The protocols described herein provide a practical foundation for the application of these versatile building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Hammett equation - Oxford Reference. (n.d.). Oxford Reference. Retrieved January 21, 2026, from [Link]

-

Yuliani, S. H., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega. Available at: [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved January 21, 2026, from [Link]

-

Kad, G. L., et al. (n.d.). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Bulletin of the Korean Chemical Society. Retrieved January 21, 2026, from [Link]

-

chemeurope.com. (n.d.). Hammett equation. Retrieved January 21, 2026, from [Link]

-

Yuliani, S. H., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ResearchGate. Available at: [Link]

- Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.

-

Wiley Online Library. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Retrieved January 21, 2026, from [Link]

-

Poon, C.-D., & Li, C. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved January 21, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Aerobic Oxidation of Benzylic Halides to Carbonyl Compounds with Molecular Oxygen Catalyzed by TEMPO/KNO2 in Aqueous Media. Retrieved January 21, 2026, from [Link]

-

American Chemical Society. (n.d.). Electric Double Layer Effect on the Outer-Sphere Benzyl Halides Electro-Reduction Mechanism. The Journal of Physical Chemistry C. Available at: [Link]

-

Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved January 21, 2026, from [Link]

-

Widya Mandala Surabaya Catholic University Repository. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. Available at: [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of Allylic Groups on SN2 Reactivity. Available at: [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved January 21, 2026, from [Link]

-

Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance? Retrieved January 21, 2026, from [Link]

-

Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PubMed Central. Available at: [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Retrieved January 21, 2026, from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Khan Academy [khanacademy.org]

- 3. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Hammett_equation [chemeurope.com]

- 11. oxfordreference.com [oxfordreference.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid in Organic Solvents: Theoretical Foundations and Practical Methodologies

An In-depth Technical Guide

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter influencing reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, a key building block in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] Moving beyond a simple tabulation of data, this document elucidates the theoretical principles governing its solubility, presents a robust experimental protocol for its determination, and offers a strategic framework for rational solvent selection using predictive models like Hansen Solubility Parameters (HSP). This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction and Significance

This compound (CMTMBA) is a substituted aromatic carboxylic acid of significant interest in organic synthesis. Its bifunctional nature, featuring both a reactive chloromethyl group and a carboxylic acid moiety, makes it a versatile intermediate.[1] For instance, it is utilized in the preparation of photocurable compositions for protective layers and as a precursor in the synthesis of more complex molecules.[3][]

Understanding and controlling the solubility of CMTMBA is paramount for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient conversion.

-

Purification: Selecting appropriate anti-solvents for crystallization or solvents for chromatography.[1]

-

Formulation: Developing stable and effective delivery systems in pharmaceutical applications.

-

Process Safety and Scalability: Designing safe and efficient large-scale production processes.

This guide provides the foundational knowledge and practical tools required to systematically approach the challenge of solvent selection for CMTMBA.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key characteristics of CMTMBA are summarized in Table 1, providing the basis for understanding its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1][5] |

| Molecular Weight | 212.67 g/mol | [1][3][5] |

| Appearance | White to Off-White Crystalline Solid | [1][6] |

| Melting Point | Approx. 206 °C | [1][3] |

| Boiling Point (Predicted) | 365.1 ± 30.0 °C | [3] |

| pKa (Predicted) | 3.74 ± 0.37 | [1][3] |

| CAS Number | 52411-49-1 | [1][5] |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [1][3][] |

The structure of CMTMBA features a polar carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, and a moderately polar chloromethyl group. However, the benzene ring and three methyl groups contribute significant non-polar, hydrophobic character.[7] This amphiphilic nature suggests that its solubility will be highly dependent on the specific balance of forces within a given solvent.

Theoretical Framework for Solubility

A predictive understanding of solubility allows for the efficient screening of solvents, minimizing time-consuming trial-and-error experimentation.

The "Like Dissolves Like" Principle Revisited

The adage "like dissolves like" is a useful heuristic, suggesting that substances with similar intermolecular forces are likely to be miscible.[8] For CMTMBA, this means:

-

Polar Solvents (e.g., alcohols, DMSO) will interact favorably with the carboxylic acid group through hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Solvents (e.g., hexane, toluene) will interact primarily with the trimethyl-substituted benzene ring through weaker van der Waals or dispersion forces.

The challenge lies in quantifying this "likeness." Hansen Solubility Parameters provide a powerful and practical framework for this purpose.

Hansen Solubility Parameters (HSP) as a Predictive Tool

HSP theory deconstructs the total cohesive energy of a substance into three components, each corresponding to a specific type of intermolecular force.[9]

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (in units of MPa⁰.⁵) define a point for each substance in a 3D "Hansen space." The core principle is that substances with closer coordinates in this space are more likely to be mutually soluble.[9] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

For a given solute, a "solubility sphere" can be defined by a radius (R₀). Solvents whose HSP coordinates fall within this sphere (i.e., Ra < R₀) are predicted to be "good" solvents, while those outside are "bad" solvents.[10][11] This allows for the rapid in-silico screening of dozens of potential solvents.

}

Diagram 1: Hansen Solubility Sphere for CMTMBA.

Other Predictive Models

While HSP offers a practical approach, more complex group-contribution methods like UNIFAC (UNIQUAC Functional-group Activity Coefficients) can also predict solubility.[12][13] UNIFAC estimates activity coefficients based on the functional groups present in the solute and solvent molecules, allowing for solubility prediction in complex mixtures without extensive experimental data.[14][15] However, its application can be limited by the availability of interaction parameters for all constituent groups.[16]

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a rigorous experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique.[17]

Materials and Reagents

-

This compound (Purity > 97%)

-